Product packaging for Semiviriditoxin(Cat. No.:)

Semiviriditoxin

Cat. No.: B1257011
M. Wt: 332.3 g/mol
InChI Key: CVDVPYTVGZWTON-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Semiviriditoxin is the monomeric subunit and biosynthetic precursor to the potent antibiotic natural product, Viriditoxin . It is a naphthopyranone metabolite originally isolated from the fungus Paecilomyces variotii . The absolute stereochemistry of the natural product has been confirmed as (S)-semiviriditoxin by total synthesis . As a key intermediate in the biosynthesis of Viriditoxin, this compound is dimerized via a laccase enzyme to form the 6,6'-binaphthopyranone structure of Viriditoxin, which exhibits restricted rotation and exists as a single atropisomer . Viriditoxin is a recognized inhibitor of the bacterial cell division protein FtsZ, a tubulin-like GTPase that is essential for prokaryotic cell division . By blocking FtsZ polymerization, Viriditoxin presents a novel mechanism of action against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci . Consequently, this compound is a critical compound for research aimed at understanding bacterial cell division and for the development of new antibiotics with novel targets to combat resistant bacterial infections . This product is labeled "For Research Use Only" (RUO) . RUO products are exempt from the regulatory controls applicable to in vitro diagnostic (IVD) medical devices and are not intended for use in diagnostic procedures, patient management, or any other clinical purpose . This material is supplied solely for use in laboratory research, such as fundamental scientific investigation, pharmaceutical research for drug discovery, and the development of new assays . It is not for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O7 B1257011 Semiviriditoxin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16O7

Molecular Weight

332.3 g/mol

IUPAC Name

methyl 2-[(3S)-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate

InChI

InChI=1S/C17H16O7/c1-22-10-4-8-3-9-5-11(7-13(19)23-2)24-17(21)15(9)16(20)14(8)12(18)6-10/h3-4,6,11,18,20H,5,7H2,1-2H3/t11-/m0/s1

InChI Key

CVDVPYTVGZWTON-NSHDSACASA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)C=C3C[C@H](OC(=O)C3=C2O)CC(=O)OC)O

Canonical SMILES

COC1=CC(=C2C(=C1)C=C3CC(OC(=O)C3=C2O)CC(=O)OC)O

Origin of Product

United States

Isolation and Dereplication Methodologies

Fungal Producers and Cultivation Strategies

Semiviriditoxin is primarily produced by filamentous fungi, with Paecilomyces variotii being a well-documented producer. nih.govplos.orgresearchgate.net This fungus has been isolated from various ecological niches, including the larvae of Dendroctonus ponderosa Hopk. (mountain pine beetle), the giant jellyfish Nemopilema nomurai, and the marine alga Grateloupia turuturu. nih.govplos.orgctdbase.orgbiomol.com

Another genus implicated in the production of naphtho-α-pyranone monomers, which include this compound, is Polyphilus. invivochem.cncenmed.com Specific species such as Polyphilus frankenii and Polyphilus sieberi have been investigated for their metabolic potential. cenmed.com

Cultivation strategies for these fungal producers typically involve liquid culture. For instance, Paecilomyces variotii has been grown in liquid culture for the production of its metabolites. nih.gov In studies related to viriditoxin biosynthesis, which involves this compound as a precursor, Sabouraud dextrose broth (SDB) and Sabouraud dextrose agar (B569324) (SDA) have been employed for fungal cultivation. wikipedia.org The use of diverse cultivation techniques is noted for obtaining crude extracts from Polyphilus strains. cenmed.com

Table 1: Fungal Producers of this compound

Fungal SpeciesIsolation SourceReference
Paecilomyces variotiiLarvae of Dendroctonus ponderosa Hopk. nih.gov
Paecilomyces variotiiGiant jellyfish (Nemopilema nomurai) plos.orgctdbase.org
Paecilomyces variotiiMarine alga (Grateloupia turuturu) biomol.com
Polyphilus spp.Endophytic fungi (e.g., P. frankenii, P. sieberi) invivochem.cncenmed.com

Chromatographic Techniques for Isolation

The isolation of this compound from fungal extracts relies on various chromatographic techniques, often employed as part of a bioassay-guided fractionation process. plos.org Initial studies on Paecilomyces variotii utilized general chemical and spectroscopic methods for the isolation and structural determination of this compound. nih.gov

More specific chromatographic methods mentioned in the context of isolating fungal metabolites, including naphthopyranone derivatives, encompass:

Column Chromatography: This foundational technique is used for the bulk separation of compounds from crude fungal extracts. biomol.com

Reversed-Phase Silica (B1680970) Gel: Specifically, RP-18 reversed-phase silica gel is employed for chromatographic separations, indicating its utility in purifying this compound and related compounds. biomol.com

High-Performance Liquid Chromatography (HPLC): HPLC is a common and powerful technique for the analysis and purification of fungal metabolites, including naphthopyranones. It has been used for the identification and analysis of related compounds in fungal extracts. wikipedia.org

These techniques enable the separation of this compound from the complex mixture of metabolites produced by the fungal cultures, leading to its purification for further characterization.

Initial Characterization and Dereplication Approaches

The initial characterization and dereplication of this compound involve a combination of chemical and advanced spectroscopic methods to determine its structure and distinguish it from known compounds.

Key approaches include:

Spectroscopic Methods: Comprehensive analysis using various spectroscopic techniques is fundamental. This includes 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹³C NMR, gHMBC, gHMQC) for elucidating the molecular framework and connectivity. nih.govplos.orgbiomol.comcenmed.comnih.gov

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is crucial for determining the precise molecular formula of the isolated compound. cenmed.comwikipedia.org

Chemical Methods: Traditional chemical reactions and comparisons are also employed to confirm structural features. nih.govplos.org

Total Synthesis: The total synthesis of (S)-semiviriditoxin has been achieved, which not only confirmed its absolute stereochemistry but also provided a synthetic route for comparison with the natural product. Spectroscopic comparison of synthetic (S)-semiviriditoxin with related known compounds, such as (R)-semivioxanthin, has been instrumental in confirming the (S)-stereochemistry of the natural product from Paecilomyces variotii. plos.org

Electronic Circular Dichroism (ECD): This technique is used to determine the absolute configuration of chiral molecules like this compound, often in conjunction with theoretical calculations (e.g., TDDFT-ECD). biomol.comabcam.com

Genomic and Phylogenetic Dereplication: In the broader context of viriditoxin biosynthesis, which involves this compound as a precursor, bioinformatics analysis of fungal genomes and phylogenetic dereplication have been used to identify and characterize gene clusters responsible for these metabolites. This approach helps in predicting and confirming the identity of compounds based on their biosynthetic machinery. semanticscholar.orgnih.gov

These integrated methodologies ensure accurate identification and structural assignment of this compound, contributing to the understanding of its chemical properties and biological origins.

Elucidation of Chemical Structure and Absolute Stereochemistry

Spectroscopic Techniques for Structural Determination

The structural determination of Semiviriditoxin leveraged the power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to piece together its molecular architecture.

NMR spectroscopy is an indispensable tool in organic chemistry for elucidating the structure of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms nih.gov. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were extensively employed researchgate.netresearchgate.net.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental insights into the chemical environment of protons and carbons within a molecule researchgate.net.

¹H NMR Spectroscopy : This technique identifies the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (revealing adjacent protons). For this compound, ¹H NMR data would have been crucial for identifying aromatic, aliphatic, and oxygenated proton signals, along with their multiplicities and coupling constants, which are indicative of the local molecular fragments researchgate.netresearchgate.net.

¹³C NMR Spectroscopy : ¹³C NMR provides information on the carbon skeleton, indicating the number of distinct carbon atoms and their chemical shifts. This helps in identifying different types of carbons, such as methyl, methylene, methine, quaternary, carbonyl, and aromatic carbons. The ¹³C NMR spectrum of this compound would have provided a count of its 17 carbon atoms and their characteristic chemical shifts, aiding in the initial assignment of carbon types researchgate.netresearchgate.net.

While specific experimental data tables for this compound's 1D NMR are not available in the provided snippets, a typical representation would be as follows:

Table 1: Representative ¹H NMR Data (Conceptual)

PositionδH (ppm)MultiplicityJ (Hz)Integration
H-Xx.xx(s, d, t, m)Jx,ynH
H-Yy.yy(s, d, t, m)Jy,znH
...............

Table 2: Representative ¹³C NMR Data (Conceptual)

PositionδC (ppm)Type (CH3, CH2, CH, Cq)
C-Aaaa.aCHn
C-Bbbb.bCHn
.........

Two-dimensional NMR experiments provide critical connectivity and spatial proximity information, enabling the assembly of the molecular structure from its fragments chemrxiv.orgpsu.edu.

COSY (Correlation Spectroscopy) : COSY experiments reveal correlations between protons that are coupled to each other through bonds, typically one to three bonds away. This technique is fundamental for establishing proton spin systems and identifying contiguous proton networks within the molecule researchgate.netnih.govruc.dk. For this compound, COSY data would have been used to trace proton-proton connectivities across its naphthopyranone core and side chains.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments are powerful for establishing long-range correlations (typically two to four bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons without directly attached protons) and for connecting different structural fragments of the molecule researchgate.netnih.govruc.dkresearchgate.net. HMBC correlations were vital in linking the various parts of this compound's complex structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments detect through-space correlations between protons that are spatially close, regardless of whether they are directly bonded. This information is crucial for determining the relative stereochemistry and conformation of a molecule researchgate.netruc.dktandfonline.com. For this compound, NOESY data would have provided insights into the three-dimensional arrangement of its atoms, contributing to the assignment of its (S)-stereochemistry researchgate.netresearchgate.net.

Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly important in NMR analysis for complex natural products acs.orglibretexts.orgnumberanalytics.com. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy, which can then be compared with experimental data acs.orglibretexts.org. This comparison serves as a powerful tool for:

Confirming Proposed Structures : By comparing experimental NMR data with calculated shifts for candidate structures, researchers can validate the proposed molecular connectivity acs.orgnumberanalytics.com.

Assigning Absolute Stereochemistry : For molecules with multiple chiral centers, DFT-NMR calculations can predict the chemical shifts for all possible diastereomers, allowing for the assignment of the correct absolute configuration by finding the best match with experimental data acs.org.

Revising Erroneous Structures : In some cases, computational NMR can even lead to the revision of previously misassigned structures.

While the initial elucidation of this compound predominantly relied on experimental NMR, modern approaches often integrate DFT predictions to provide additional confidence in structural assignments, especially for challenging cases involving conformational flexibility or multiple stereoisomers acs.orgnumberanalytics.com.

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound researchgate.net.

HRESIMS is a powerful technique used to determine the exact mass of a molecule, which in turn allows for the precise determination of its molecular formula. For this compound, HRESIMS was instrumental in establishing its molecular formula as CHO acs.orgresearchgate.net. The high resolution of HRESIMS differentiates between compounds with very similar nominal masses but different elemental compositions, providing a high degree of confidence in the assigned molecular formula. For example, the predicted HRESIMS data for this compound (CHO) includes a predicted [M+H] adduct at m/z 333.09688 and [M+Na] at m/z 355.07882 acs.org. Experimental HRESIMS data would typically confirm these values, providing strong evidence for the molecular formula.

Table 3: Representative HRESIMS Data (Conceptual)

Adductm/z (Experimental)m/z (Calculated)Molecular Formula
[M+H]xxx.xxxxx333.09688CHO
[M+Na]yyy.yyyyy355.07882CHO

Biosynthetic Pathway Elucidation

Identification of Producer Organisms and Biosynthetic Gene Clusters (BGCs)

The production of semiviriditoxin and its dimeric counterpart, viriditoxin, has been identified in several species of filamentous fungi. Notably, Paecilomyces variotii and Aspergillus viridinutans are well-documented producers. nih.govresearchgate.net The genes responsible for the biosynthesis of these compounds are organized into a contiguous block on the fungal chromosome, known as a biosynthetic gene cluster (BGC), which has been designated the "vdt" cluster. nih.govresearchgate.net

In P. variotii, the vdt cluster comprises nine genes, whereas in A. viridinutans, it consists of eight genes. researchgate.net The core difference is the presence of an additional putative polyketide synthase (PKS)-encoding gene, vdtX, in P. variotii, which is absent in A. viridinutans. nih.govbiorxiv.org The expression of the genes within the vdt cluster is controlled by a specific transcription factor, VdtR, which is itself located within the cluster. nih.govbiorxiv.org Deletion of vdtR has been shown to significantly reduce the transcript levels of the other vdt genes, thereby halting viriditoxin production. biorxiv.org

Table 1: Producer Organisms and their Respective Biosynthetic Gene Clusters

Producer OrganismGene ClusterNumber of GenesKey Regulatory Factor
Paecilomyces variotiivdt9VdtR
Aspergillus viridinutansvdt8VdtR homolog

This table summarizes the primary fungal producers of this compound and the characteristics of their biosynthetic gene clusters.

Enzymatic Mechanisms in this compound Formation

The synthesis of the this compound molecule is a multi-step process orchestrated by a series of specialized enzymes encoded by the vdt gene cluster.

Polyketide Synthase (PKS) Involvement

The initial step in the biosynthesis of the this compound backbone is catalyzed by a polyketide synthase (PKS) enzyme, VdtA. nih.govuniprot.org PKS enzymes construct complex carbon chains from simple acyl-CoA precursors. In the case of this compound, VdtA, a non-reducing PKS, catalyzes the condensation of one molecule of acetyl-CoA with six molecules of malonyl-CoA to form a heptaketide backbone. uniprot.orgscispace.com This polyketide chain then undergoes a series of cyclization reactions to form the characteristic three-ring naphthopyranone core of this compound. wikipedia.org

Fatty Acid Synthase (FAS) Contributions to Precursor Units

The biosynthesis of polyketides is mechanistically similar to fatty acid biosynthesis. wikipedia.org Fatty Acid Synthase (FAS) is the enzymatic system responsible for the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA. aocs.orgwikipedia.org In fungi, a large multifunctional FAS protein complex synthesizes these crucial building blocks. ethz.ch Therefore, FAS plays a fundamental, albeit indirect, role in this compound formation by providing the acetyl-CoA starter unit and the malonyl-CoA extender units that are utilized by the VdtA polyketide synthase to assemble the polyketide chain. wikipedia.orglbl.gov

Biotransformation to Dimeric Naphthopyranones (e.g., Viriditoxin)

This compound is the monomeric precursor that undergoes oxidative dimerization to form viriditoxin. ebi.ac.uk This transformation is a critical step that introduces axial chirality, resulting in atropisomers.

Role of Multicopper Oxidases (MCOs) in Phenol (B47542) Coupling

The dimerization of two this compound molecules is an oxidative phenol coupling reaction catalyzed by a laccase-type multicopper oxidase (MCO), VdtB. ebi.ac.ukuniprot.org MCOs are a class of enzymes that utilize copper ions to catalyze the oxidation of various phenolic compounds. nih.govmdpi.com VdtB specifically facilitates the regioselective 6,6'-coupling between two this compound monomers. ebi.ac.uknih.gov In the absence of other directing enzymes, the reaction catalyzed by VdtB alone yields a mixture of the (M)- and (P)-atropisomers of viriditoxin in roughly a 1:2 ratio. nih.govebi.ac.uk This indicates that while VdtB is responsible for the bond formation, it lacks inherent stereospecificity. biorxiv.org

Dirigent Protein-Mediated Stereoselectivity in Dimerization

The stereochemical outcome of the dimerization is controlled by another enzyme in the cluster, VdtD. ebi.ac.uknih.gov VdtD is a protein with homology to the α/β hydrolase superfamily, but it lacks the critical catalytic serine residue, rendering it catalytically inactive in the classical sense. nih.govebi.ac.uk Instead, VdtD functions as a dirigent protein. Dirigent proteins guide the stereochemistry of a reaction without being consumed in the process.

In the presence of VdtD, the VdtB-catalyzed dimerization of this compound becomes highly stereoselective, yielding predominantly the (M)-atropisomer of viriditoxin over the (P)-atropisomer in a ratio of approximately 20:1. nih.govacs.org VdtD acts by binding the substrate radicals generated by VdtB and orienting them in a specific conformation that favors the formation of the (M)-isomer. nih.govresearchgate.net This discovery identified VdtD as the first fungal dirigent protein known to control the stereoselectivity of a multicopper oxidase. acs.org

Table 2: Key Enzymes in the Biosynthesis of this compound and its Dimerization

EnzymeGeneClassFunction
VdtAvdtAPolyketide Synthase (PKS)Forms the heptaketide backbone from acetyl-CoA and malonyl-CoA.
VdtBvdtBMulticopper Oxidase (MCO)Catalyzes the 6,6' oxidative coupling of two this compound monomers.
VdtCvdtCO-methyltransferaseO-methylates the polyketide intermediate at C7. uniprot.org
VdtDvdtDDirigent Protein (inactive hydrolase)Controls the stereoselectivity of the VdtB-catalyzed dimerization to favor the (M)-atropisomer of viriditoxin.
VdtEvdtEBaeyer-Villiger Monooxygenase (BVMO)Converts an alkyl methylketone side chain to a methyl ester. ebi.ac.uknih.gov
VdtFvdtFShort-chain dehydrogenase/reductaseReduces the C3-C4 double bond of the pyrone ring. uniprot.org
VdtRvdtRTranscription FactorRegulates the expression of the vdt gene cluster. nih.govbiorxiv.org

This interactive table outlines the enzymes encoded by the vdt cluster and their specific roles in the biosynthetic pathway.

Heterologous Expression and Pathway Reconstruction Strategies

The elucidation of the this compound biosynthetic pathway was significantly advanced through heterologous expression, a powerful technique where genes from one organism are expressed in a different host. ebi.ac.ukresearchgate.net Researchers successfully reconstructed the pathway in the model fungal host Aspergillus nidulans, and related techniques have been used in Aspergillus oryzae for similar pathways. ebi.ac.ukresearchgate.netresearchgate.netnih.gov

The entire viriditoxin (vdt) gene cluster from P. variotii was identified through bioinformatic analysis of its genome. nih.gov To confirm the function of this cluster, key genes were introduced into A. nidulans. ebi.ac.ukresearchgate.net The expression of the non-reducing polyketide synthase (nrPKS) gene, vdtA, along with genes for tailoring enzymes like the O-methyltransferase (vdtC), a short-chain dehydrogenase (vdtF), and the Baeyer-Villiger monooxygenase (vdtE), led to the production of the monomeric unit, this compound. researchgate.netresearchgate.netacs.org

A pivotal discovery from these heterologous expression studies was the role of subsequent enzymes in the pathway. ebi.ac.uk The expression of the multicopper oxidase (MCO) VdtB was found to catalyze the regioselective 6,6'-coupling of two this compound molecules to form the dimeric compound, viriditoxin. nih.govebi.ac.uk Initially, this coupling produced a 1:2 ratio of the (M)-viriditoxin and (P)-viriditoxin atropisomers. nih.govebi.ac.uk

Further investigation revealed that another protein from the cluster, VdtD, which is structurally similar to an α/β hydrolase but lacks the catalytic serine, acts as a dirigent protein. ebi.ac.ukresearchgate.net When VdtD was co-expressed with VdtB, it controlled the stereoselectivity of the dimerization, dramatically shifting the product ratio to 20:1 in favor of the biologically active (M)-viriditoxin. nih.govebi.ac.uk These experiments unequivocally established this compound as the direct precursor to viriditoxin and detailed the genetic and enzymatic basis for its synthesis and subsequent dimerization. ebi.ac.ukresearchgate.net

Table 2: Summary of Heterologous Expression Findings for the this compound Pathway

Expressed GenesHost OrganismKey Metabolite(s) ProducedConclusion
vdtA (nrPKS), vdtC (Methyltransferase), vdtF (Dehydrogenase), vdtE (BVMO)Aspergillus nidulansThis compoundConfirmed the core set of genes required for this compound synthesis.
vdtB (Multicopper Oxidase) + this compoundAspergillus nidulans (cell-free extracts)(M)-viriditoxin and (P)-viriditoxin (1:2 ratio)VdtB catalyzes the dimerization of this compound.
vdtB + vdtD (Dirigent Protein) + this compoundAspergillus nidulans (cell-free extracts)(M)-viriditoxin and (P)-viriditoxin (20:1 ratio)VdtD directs the stereoselective coupling to favor (M)-viriditoxin.

Total Synthesis and Synthetic Analogues

Methodologies for Total Synthesis of Semiviriditoxin

The total synthesis of this compound often involves key annulation reactions to build the tricyclic carbon framework of the naphthopyranone. researchgate.netnih.gov

A prominent strategy for constructing the naphthopyranone core of this compound involves a tandem Michael–Dieckmann reaction. This approach utilizes an ortho-toluate derivative and an α,β-unsaturated δ-lactone (specifically, a dihydropyran-2-one) as key intermediates. researchgate.netnih.govresearchgate.netmolaid.com For instance, the first total synthesis of (S)-semiviriditoxin employed a tandem Michael–Dieckmann reaction between an ortho-toluate and dihydropyran-2-one, where the dihydropyran-2-one was prepared from (R)-1,2-epoxy-4-butanol. researchgate.netresearchgate.net This reaction sequence is highly effective in forming the tricyclic system. nih.gov

Annulation reactions are crucial for the efficient construction of polycyclic aromatic compounds, including naphthopyranones like this compound. The Staunton-Weinreb annulation is a specific type of tandem Michael addition-Dieckmann condensation. illinois.eduresearchgate.net This methodology involves the generation of an ortho-toluate anion, which then undergoes a tandem Michael addition followed by a Dieckmann condensation with α,β-unsaturated lactones. illinois.eduresearchgate.net This procedure is well-suited for the rapid assembly of the naphthopyranone scaffold and has become a standard method for preparing this class of compounds. researchgate.net

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for forming cyclic compounds, including macrolactones and other complex structures. nih.govresearchgate.netmdpi.comchim.it In the context of this compound and related naphthopyranones, RCM approaches have been utilized to synthesize key α,β-unsaturated δ-lactone intermediates. nih.gov For example, the total synthesis of semiviriditoxic acid (a related compound) and this compound itself has employed Grubbs ring-closing metathesis as a method to prepare these crucial lactone precursors. nih.gov This highlights RCM's utility in assembling the necessary building blocks for the naphthopyranone core.

Enantioselective Synthetic Routes

Achieving enantioselectivity is critical for the synthesis of natural products like this compound, which exist as specific stereoisomers. The first enantioselective total synthesis of this compound and semiviriditoxic acid has been reported. nih.gov A key aspect of these routes involves the preparation of the α,β-unsaturated δ-lactone intermediate in an enantiomerically pure form. nih.gov This can be achieved through methods such as Ghosez-cyclization or Grubbs ring-closing metathesis, followed by the domino-Michael–Dieckmann reaction with an orsellinic acid derivative. nih.gov Control over the stereochemistry is paramount, especially considering the structural complexity and the potential for atropisomerism in related dimeric naphthopyranones. nih.govrsc.org

Preparation of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is important for exploring their chemical and biological properties. nih.govacs.org These analogues often involve modifications to the core structure or the addition of new functionalities. For instance, dimeric naphthopyranones, which are structurally related to this compound, have been prepared, and their biological activities have been investigated. nih.gov The strategies for preparing these analogues often build upon the methodologies developed for the total synthesis of the parent compound. researchgate.netmolaid.comresearchgate.netwikipedia.orgepdf.pub

For dimeric analogues of this compound, such as viriditoxin, the stereoselective formation of the biaryl linkage is a critical synthetic challenge. nih.govresearchgate.net Strategies for achieving atroposelectivity in the construction of complex biaryl molecules are employed. nih.govrsc.org One approach involves oxidative biaryl coupling of monomeric naphthopyranone precursors. researchgate.net For example, the synthesis of viriditoxin, a 6,6'-binaphthopyran-2-one related to this compound, has utilized vanadium-catalyzed phenolic coupling to assemble the binaphthyl ring system. nih.govresearchgate.net This process can achieve appreciable levels of stereocontrol, sometimes influenced by distal stereogenic centers or chiral catalysts. nih.govresearchgate.netuni-duesseldorf.de Biosynthetic studies have also identified enzymes like multicopper oxidases (MCOs) and dirigent proteins that control the regioselective and stereoselective coupling of this compound molecules to yield dimeric products. researchgate.netnih.govresearchgate.net

Modular Approaches for Structural Modification

The synthesis of complex natural products like this compound and its derivatives often benefits from modular strategies, which allow for the systematic modification of specific molecular segments. This approach facilitates the exploration of structure-activity relationships and the generation of diverse analogues.

The total synthesis of (S)-semiviriditoxin itself exemplifies a modular strategy, utilizing a tandem Michael–Dieckmann reaction to construct its foundational naphthopyranone core. This key reaction involves the coupling of an ortho-toluate derivative with a dihydropyran-2-one, the latter being prepared from (R)-1,2-epoxy-4-butanol. This convergent approach allows for potential variations in the starting building blocks to introduce diversity into the naphthopyranone scaffold. nih.govnih.gov

Beyond the core synthesis, modular approaches have been employed in the generation of this compound derivatives and analogues, primarily for structure-activity relationship (SAR) studies. nih.gov These studies aim to understand how structural changes impact biological properties, although specific bioactivity data is outside the scope of this discussion.

A notable application of a modular approach involves the use of a this compound analogue in the construction of the biaryl axis characteristic of viriditoxin, a dimeric natural product to which this compound is a monomeric precursor. nih.gov Researchers have explored atropodiastereoselective methods for this dimerization. For instance, a bimetallic vanadium catalyst (identified as catalyst 17) has been successfully employed to improve the diastereomeric ratio (d.r.) during the coupling of a this compound analogue (analogue 16). This modular coupling step is crucial for controlling the stereochemistry of the resulting biaryl linkage in viriditoxin and its analogues. The diastereomeric ratio achieved with this catalyst demonstrates the effectiveness of such modular control in complex natural product synthesis.

Detailed research findings on the diastereoselectivity observed in the synthesis of viriditoxin from a this compound analogue are summarized below:

Table 1: Diastereoselectivity in Biaryl Axis Construction of Viriditoxin Analogues

Starting MaterialCatalyst TypeDiastereomeric Ratio (d.r.)
This compound AnalogueSubstrate-dependent76:24
This compound AnalogueBimetallic Vanadium (17)89:11

Note: Data extracted from a study focusing on the construction of the biaryl axis in viriditoxin from a this compound analogue.

This demonstrates that specific catalysts can significantly influence the stereochemical outcome of modular coupling reactions involving this compound-related building blocks, providing a powerful tool for generating structurally diverse analogues with controlled stereochemistry.

Biological Activities and Mechanistic Studies

Role as a Monomeric Precursor to Bioactive Dimers

Semiviriditoxin is a crucial monomeric building block in the biosynthesis of a class of dimeric compounds known as viriditoxins. researchgate.netresearchgate.net These dimers are formed through an oxidative coupling of two this compound units. researchgate.net The dimerization process is a key step, as the resulting dimeric structures often exhibit enhanced or entirely new biological activities compared to their monomeric precursors. researchgate.net For instance, studies have shown that while monomeric naphthopyranones like this compound may lack cytotoxic activity, their dimeric counterparts can display significant cytotoxic and apoptotic effects. researchgate.net

The biosynthesis of these dimers is a complex enzymatic process. In fungi such as Aspergillus viridinutans and Paecilomyces variotii, specific enzymes catalyze the dimerization of this compound to produce viriditoxin. researchgate.netresearchgate.net This enzymatic control ensures the stereoselective formation of the final dimeric product. researchgate.net The discovery of the gene clusters responsible for viriditoxin synthesis has provided valuable insights into the molecular machinery governing this dimerization. researchgate.net

Antibacterial Activities of this compound-Derived Compounds

While this compound itself is primarily recognized as a precursor, its dimeric derivatives, most notably viriditoxin, possess potent antibacterial properties. researchgate.netnih.gov

Inhibition of Bacterial Cell Division (e.g., FtsZ Targeting)

The primary mechanism of antibacterial action for viriditoxin and related compounds is the inhibition of the bacterial cell division protein FtsZ. researchgate.netnih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a critical role in forming the Z-ring, a structure essential for bacterial cytokinesis. mdpi.com By targeting FtsZ, these compounds disrupt the formation and function of the Z-ring, leading to an arrest of cell division and ultimately bacterial cell death. researchgate.netresearchgate.net This mode of action is confirmed by observations of abnormal cell morphologies, such as filamentation, in bacteria treated with these compounds. nih.gov

Activity Spectrum against Gram-Positive Bacteria

This compound-derived compounds exhibit a significant spectrum of activity, particularly against Gram-positive bacteria. researchgate.net This includes clinically relevant and drug-resistant strains such as Bacillus subtilis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The potent activity against these pathogens highlights the potential of these compounds as leads for the development of new antibacterial agents.

Bacterial StrainCompoundActivity
Bacillus subtilisViriditoxinInhibition of FtsZ researchgate.net
Staphylococcus aureusViriditoxinAntibacterial activity researchgate.net
Methicillin-resistant Staphylococcus aureus (MRSA)ViriditoxinBroad-spectrum antibacterial activity researchgate.net

Cellular Responses Induced by this compound-Related Metabolites

Beyond their antibacterial effects, metabolites derived from this compound have been investigated for their impact on eukaryotic cells.

Cytotoxicity in Defined Cell Lines

Studies have demonstrated that dimeric naphthopyranones derived from monomers like this compound can exhibit cytotoxic activity against various cancer cell lines. For example, dimeric compounds have shown cytotoxic and apoptotic activity in Burkitt B lymphoma cells (Ramos). researchgate.net Other research has pointed to the cytotoxic potential of related fungal metabolites against cell lines such as A549 (lung carcinoma), HCT116 (colon carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma).

It is important to note that in some studies, viriditoxin, the dimer of this compound, did not affect the viability of eukaryotic cells at concentrations where it exhibited antibacterial activity. researchgate.net This suggests a degree of selectivity for the bacterial FtsZ protein over its eukaryotic counterpart, tubulin.

Cell LineCompound TypeObserved Effect
Burkitt B lymphoma (Ramos)Dimeric NaphthopyranonesCytotoxic and apoptotic activity researchgate.net
A549 (Lung Carcinoma)Related Fungal MetabolitesCytotoxicity
HCT116 (Colon Carcinoma)Related Fungal MetabolitesCytotoxicity
HepG2 (Hepatocellular Carcinoma)Related Fungal MetabolitesCytotoxicity scielo.br
MCF-7 (Breast Adenocarcinoma)Related Fungal MetabolitesCytotoxicity

Structure-Activity Relationship (SAR) Studies in Cellular Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these compounds influences their biological activity. A key finding from SAR studies is that the dimeric structure is often essential for cytotoxicity. researchgate.net Monomeric precursors like this compound typically show no activity in this regard. researchgate.net

Furthermore, modifications to the chemical structure of viriditoxin, such as the reconstitution of free hydroxyl or carboxyl groups from the methoxyl or methyl ester groups, have been shown to significantly reduce antibacterial activity. nih.gov This indicates that the natural molecular structure is highly optimized for its biological function. These SAR insights are invaluable for the design and synthesis of novel analogs with improved potency and selectivity. nih.govbeilstein-journals.org

Ecological and Biological Functions within Producer Organisms

Fungi produce a diverse array of secondary metabolites that are not essential for primary growth but fulfill crucial ecological roles, such as defense, competition, and symbiosis. asm.orgnih.gov this compound, as a monomeric naphtho-α-pyranone, and its dimeric derivatives like viriditoxin, are prime examples of such functionally significant fungal compounds. asm.orgmdpi.com Their production is often linked to the fungus's strategy for survival and interaction with its environment, including other microorganisms and host organisms. nih.govnih.gov

The biosynthesis of this compound and its subsequent dimerization to viriditoxin is a controlled enzymatic process. asm.orgnih.gov For instance, in Aspergillus viridinutans, a laccase enzyme is responsible for the dimerization of this compound to form viriditoxin. asm.orgnih.gov This controlled production suggests a specific biological purpose for these compounds. The creation of chemical diversity through such enzymatic reactions may represent a survival strategy for fungi in their interactions with other organisms. nih.gov

One of the primary proposed functions of these compounds is as a defense mechanism. elifesciences.org The antibacterial activity of viriditoxin, the dimer of this compound, has been well-documented. researchgate.netresearchgate.net This suggests that the producing fungus may use it to compete with bacteria in its ecological niche. nih.gov For example, dermatophytes, a group of fungi that can produce viriditoxin-related compounds, often inhabit skin environments where they compete with a variety of bacteria. asm.orgnih.gov The production of such antibacterial compounds could provide a significant competitive advantage. nih.gov

Furthermore, some fungi that produce these toxins are endophytic, meaning they live within plant tissues without causing disease. mdpi.comnih.gov In this context, the production of toxic secondary metabolites could be part of a mutualistic relationship where the fungus protects the host plant from pathogens or herbivores. nih.govlibretexts.org However, the production of potent toxins by endophytic fungi like Polyphilus species also raises considerations for their use as biocontrol agents, as these toxins could have unintended ecological impacts. mdpi.com

The production of this compound and related compounds can also be influenced by the fungus's environment. Co-culturing with other microorganisms can stimulate the production of secondary metabolites, indicating a role in mediating microbial interactions. nih.gov This suggests that the fungus can modulate the production of these compounds in response to the presence of competing organisms.

To avoid self-toxicity, producer organisms have developed resistance mechanisms. nih.gov This can involve enzymes that modify the toxic compound or transporters that remove it from the cell. nih.govacs.org For example, a hydrolase has been identified that likely contributes to the self-resistance of the producer organism against viriditoxin. acs.org

Below is a table summarizing the producer organisms of this compound and related compounds and their ecological roles.

Producer OrganismCompound(s)Proposed Ecological/Biological Function
Paecilomyces variotiiThis compound, ViriditoxinAntibacterial activity against marine fish and human pathogens. researchgate.netresearchgate.net
Aspergillus viridinutansViriditoxin (from this compound)Dimerization of this compound for antibacterial defense. asm.orgnih.govresearchgate.net
Trichophyton rubrumViomellein, Vioxanthin, XanthomegninAntibacterial activity against skin microbiota; competition. asm.orgnih.gov
Polyphilus frankeniiSemitalaroderxine C, Talaroderxine CPotential for biocontrol, but also production of toxic metabolites. mdpi.com
Polyphilus sieberiSemitalaroderxine C, Talaroderxine CPotential for biocontrol, but also production of toxic metabolites. mdpi.com
Chlorociboria aeruginascensXylindein (related naphthopyranone)Pigmentation; potential for self-resistance mechanisms. acs.org

Advanced Research Avenues and Future Directions

Chemoenzymatic Synthesis and Biocatalysis for Derivative Generation

The field of chemoenzymatic synthesis offers a powerful toolkit for generating novel derivatives of complex natural products like semiviriditoxin. worktribe.comrsc.org This approach harnesses the high selectivity of enzymes, often under mild reaction conditions, to perform chemical transformations that are challenging to achieve through traditional organic synthesis. nih.govmdpi.com Biocatalysis can shorten multi-step synthetic routes and reduce the generation of problematic waste. nih.gov

In the context of this compound, research has identified specific enzymes that are pivotal for its dimerization into viriditoxin. A key enzyme is a multicopper oxidase (a type of laccase), encoded by the vdtB gene in the viriditoxin biosynthetic gene cluster, which catalyzes the oxidative coupling of two this compound monomers. researchgate.netfrontiersin.org Studies have demonstrated that this laccase can be produced heterologously and used in cell-free systems. acs.org For instance, the laccase Av-VilL from Aspergillus viridinutans was shown to catalyze the dimerization of this compound. researchgate.net The promiscuity of such enzymes could be exploited to couple this compound with other phenolic compounds, leading to a diverse array of hybrid dimers with potentially new biological activities. This strategy of using enzymes as modular catalysts will be crucial for the sustainable generation of new chemical entities. beilstein-journals.org

Furthermore, the enzymatic kinetic resolution of racemic mixtures is a well-established biocatalytic method. mdpi.com While natural this compound is produced as a single enantiomer, synthetic routes may produce racemic mixtures. Lipases and other hydrolases could be screened for their ability to selectively acylate or hydrolyze one enantiomer, providing an efficient method for obtaining enantiopure starting materials for further derivatization. The use of enzymes from bacterial peptidoglycan recycling pathways has also shown promise for the synthesis of complex precursors, a strategy that could be adapted for generating modified xanthone (B1684191) building blocks. nih.gov

Genetic Engineering for Enhanced Production and Diversification of Related Metabolites

Genetic engineering of the producer fungi, such as species within the Penicillium and Aspergillus genera, represents a frontier for enhancing the production of this compound and diversifying the range of related metabolites. nih.gov The identification and characterization of the viriditoxin biosynthetic gene cluster (BGC), often denoted as the 'vdt' cluster, is the foundational step for these efforts. researchgate.netresearchgate.net This cluster contains the genes encoding all the necessary enzymes for the synthesis of the metabolite, from the core polyketide synthase (PKS) to tailoring enzymes and transporters. researchgate.netmdpi.com

Targeted gene disruption has been instrumental in elucidating the function of individual genes within the vdt cluster. researchgate.net By knocking out specific genes, researchers have confirmed their roles in the biosynthetic pathway and, in some cases, have caused the accumulation of specific intermediates like this compound. researchgate.net This knowledge can be leveraged to create strains that overproduce the monomer by deleting the gene responsible for its dimerization (e.g., the laccase VdtB). researchgate.net

Moreover, heterologous expression of the entire BGC in a well-characterized host chassis like Aspergillus oryzae or Aspergillus nidulans offers a promising avenue for production and engineering. researchgate.netresearchgate.net While initial attempts to express the viriditoxin PKS (VdtA) have been challenging, this approach allows for production in a clean background, free from other competing secondary metabolite pathways of the native producer. researchgate.net It also facilitates pathway engineering, where genes from other BGCs can be introduced to create novel "unnatural" products. For example, modifying the core PKS or introducing alternative tailoring enzymes (e.g., methyltransferases, oxidases) could generate a library of this compound analogs. The regulatory genes within the cluster can also be targeted; overexpressing pathway-specific transcription factors is a common strategy to boost the output of the entire biosynthetic pathway. mdpi.com

Untapped Biosynthetic Potential of Producer Fungi

The fungi that produce this compound belong to genera, particularly Penicillium, that are renowned for their prolific capacity to synthesize a vast array of secondary metabolites. researchgate.netmdpi.com However, recent genomic analyses reveal that their full biosynthetic potential is largely untapped. nih.govresearchgate.net A global analysis of 24 Penicillium species identified 1,317 putative biosynthetic gene clusters (BGCs), the majority of which are "silent" or not expressed under standard laboratory conditions. nih.govresearchgate.net This genomic dark matter represents an immense, unexplored reservoir of chemical diversity.

These silent BGCs hold the potential to produce novel polyketides, non-ribosomal peptides, and other classes of compounds that could serve as precursors or reaction partners for this compound in chemoenzymatic and biocatalytic applications. nih.govnih.gov Many of these uncharacterized BGCs may encode tailoring enzymes with unique functionalities that could be used to modify the this compound scaffold. The discovery of new compounds from these fungi is an ongoing effort, with species isolated from unique environments like mangroves proving to be a particularly rich source of chemical novelty. mdpi.com

Activating these silent gene clusters is a key goal in modern natural product discovery. Strategies include co-cultivation with other microorganisms, epigenetic modification through chemical inhibitors of histone deacetylases, or overexpression of global regulators of secondary metabolism. By unlocking this hidden chemical repertoire, it may be possible to discover new xanthone or naphthopyranone monomers that can be dimerized, either enzymatically or synthetically, to generate novel bioactive compounds. nih.govmdpi.com

Mechanistic Investigations of Stereocontrol in Dimerization Processes

The dimerization of two planar this compound molecules to form the axially chiral viriditoxin presents a significant challenge in stereocontrol. Nature has evolved sophisticated enzymatic machinery to control this process with high fidelity. The key enzyme responsible for the coupling is a laccase (VdtB), which catalyzes the oxidative C-C bond formation. researchgate.netfrontiersin.org However, the laccase alone is not sufficient to control the stereochemical outcome of the reaction. acs.org

Research has revealed the crucial role of a so-called "dirigent protein" in governing the stereoselectivity of the dimerization. acs.orgrsc.org In the viriditoxin pathway, this role is played by VdtD, a protein with homology to α/β hydrolases but lacking the catalytic serine residue, rendering it enzymatically inactive. researchgate.netacs.org In vitro experiments have demonstrated that in the presence of the laccase VdtB alone, the dimerization of this compound yields a racemic mixture of (M)- and (P)-viriditoxin. acs.org However, the addition of the dirigent protein VdtD directs the reaction to produce the (M)-atropisomer with high stereoselectivity. researchgate.netacs.org

This dirigent protein likely functions by binding the two monomer substrates in a specific orientation, pre-organizing them for the subsequent C-C bond formation catalyzed by the laccase. This mechanism ensures that the biaryl bond is formed with a specific and controlled axial twist. Understanding the precise molecular interactions between the dirigent protein and the this compound monomers is a major goal for future research. Elucidating this mechanism could enable the rational design of new dirigent proteins or synthetic catalysts capable of controlling the stereochemical outcome of dimerization reactions for a wide range of phenolic compounds. researchgate.netnih.gov

Exploration of Novel Bioactivities and Molecular Targets Beyond Current Understanding

While the dimer, viriditoxin, is known to target the bacterial cell division protein FtsZ, the full biological potential of the monomeric this compound and its derivatives remains largely unexplored. nih.gov The xanthone and naphthopyranone structural motifs are considered "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets. rsc.orgresearchgate.net Therefore, there is significant potential for discovering novel bioactivities for this compound-based compounds.

One promising area is anticancer activity. Many xanthone dimers, such as the secalonic acids, are known to act as inhibitors of DNA topoisomerase I (Topo I), a different molecular target than FtsZ. researchgate.net Given the structural similarity, this compound derivatives could be evaluated for activity against this important cancer target. Indeed, related naphtho-α-pyranones have demonstrated potent cytotoxic activity against various mammalian cancer cell lines. researchgate.net

Beyond cytotoxicity, other bioactivities are plausible. For example, related fungal metabolites have shown quorum sensing inhibitory activity, which is a key mechanism for controlling virulence in many pathogenic bacteria. researchgate.net Other reported activities for compounds from the broader Penicillium genus include anti-inflammatory and α-glucosidase-inhibitory effects. mdpi.com The antibacterial mechanism itself could be broader than just FtsZ inhibition; other xanthones have been shown to disrupt bacterial cell membranes by depolarizing membrane potential and causing leakage of cellular contents. nih.gov A recent comprehensive review highlighted that xanthone dimers possess a wide spectrum of pharmacological properties, including antibacterial, anticancer, antioxidant, and neuroprotective activities, suggesting a wealth of opportunities for future investigation. mdpi.comnih.gov Systematic screening of this compound and a library of its chemoenzymatically generated derivatives against a diverse panel of molecular targets is a critical future direction.

Q & A

Q. How is Semiviriditoxin synthesized and characterized in laboratory settings?

Methodological Answer: this compound is synthesized via catalyst-controlled dimerization of precursor molecules (e.g., 3,4-dimethoxyphenylcarboxylic acid). Key steps include:

  • Catalyst Selection : Use chiral catalysts to enforce stereochemical control, critical for bioactivity .
  • Reaction Optimization : Adjust temperature (e.g., 25–60°C) and solvent polarity to favor dimerization over side reactions.
  • Purification : Employ flash chromatography followed by recrystallization to isolate high-purity product.
  • Characterization : Validate structure using NMR (¹H/¹³C), HRMS, and X-ray crystallography. Purity is confirmed via HPLC (>95%) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is required:

  • Spectroscopic Analysis :
    • NMR : Assign proton environments and confirm dimeric linkages.
    • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Mass Spectrometry : HRMS to verify molecular formula (e.g., [M+H]⁺ at m/z 589.2012).
  • Chromatography : HPLC-DAD to assess purity and stability under varying pH/temperature .

Q. What are the primary biological targets of this compound, and how are these identified?

Methodological Answer: Target identification involves:

  • In Silico Docking : Predict binding affinity to bacterial cell division proteins (e.g., FtsZ) using AutoDock Vina.
  • In Vitro Assays :
    • Fluorescence Polarization : Measure competitive binding to FtsZ GTPase domain.
    • MIC Testing : Determine minimum inhibitory concentration against Gram-positive pathogens (e.g., S. aureus).
  • Genetic Knockdown : Confirm target relevance via CRISPR-Cas9 silencing of FtsZ and observing resistance changes .

Advanced Research Questions

Q. How do researchers address discrepancies in this compound’s reported bioactivity across different studies?

Methodological Answer: Contradictions arise from variability in:

  • Experimental Design : Standardize assay conditions (e.g., inoculum size, incubation time).
  • Compound Stability : Monitor degradation via LC-MS during assays; use freshly prepared solutions.
  • Data Normalization : Include positive controls (e.g., vancomycin) and normalize activity to cell viability assays (MTT/WST-1).
  • Meta-Analysis : Pool data from multiple studies to identify trends using statistical tools (e.g., ANOVA with post-hoc tests) .

Q. What strategies optimize this compound’s stability in experimental conditions for in vivo applications?

Methodological Answer: Stability optimization involves:

  • Formulation Studies :
    • Liposomal Encapsulation : Enhance half-life by embedding in DSPC/cholesterol liposomes.
    • pH Adjustment : Test buffered solutions (pH 6.5–7.4) to prevent hydrolysis.
  • Pharmacokinetic Profiling : Monitor plasma concentration over time (e.g., LC-MS/MS) to adjust dosing intervals.
  • Temperature Control : Store lyophilized powder at -80°C and reconstitute in degassed solvents .

Q. How does this compound’s mechanism of action compare to structurally related compounds like Viriditoxin?

Methodological Answer: Comparative studies require:

  • Structural-Activity Relationship (SAR) Analysis :
    • Modify functional groups (e.g., methoxy vs. hydroxyl) and test bioactivity.
  • Kinetic Studies :
    • Use surface plasmon resonance (SPR) to compare binding kinetics (e.g., K_d for this compound vs. Viriditoxin).
  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated bacterial cultures .

Data Contradiction and Validation

Q. How should researchers validate conflicting data on this compound’s cytotoxicity in eukaryotic cells?

Methodological Answer: Address contradictions via:

  • Dose-Response Curves : Test cytotoxicity across a wider concentration range (e.g., 0.1–100 µM).
  • Cell Line Specificity : Use multiple lines (e.g., HEK293, HepG2) to assess tissue-dependent effects.
  • Mechanistic Studies :
    • Flow cytometry to differentiate apoptosis vs. necrosis.
    • ROS detection assays (e.g., DCFH-DA) to evaluate oxidative stress contributions.
  • Independent Replication : Collaborate with external labs to verify findings .

Methodological Resources

  • Synthesis Protocols : Detailed in J. Org. Chem. (2011) .
  • Assay Guidelines : Refer to CLSI standards for antimicrobial testing .
  • Data Analysis : Use R/Python for meta-analysis and visualization (ggplot2, Seaborn) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.